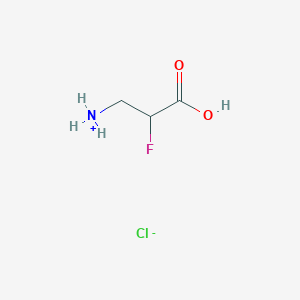

2-Fluoro-beta-alanine Hydrochloride

Description

Significance of Fluorinated Amino Acid Derivatives in Biological Systems

The strategic incorporation of fluorine into amino acid structures has become a pivotal strategy in medicinal chemistry and chemical biology. rsc.org Fluorine's unique properties, including its small size, high electronegativity, and the ability to form strong carbon-fluorine bonds, can significantly modulate the physicochemical and biological characteristics of amino acids and the peptides or proteins they form. rsc.orgnih.gov This has led to the rapid development and study of a wide array of fluorinated amino acid derivatives. nih.gov

The introduction of fluorine can influence a molecule's hydrophobicity, polarity, and secondary structure propensity, which are critical factors in peptide and protein engineering. acs.org These modifications can, in turn, fine-tune properties such as protein folding, proteolytic stability, and protein-protein interactions. acs.org For instance, the substitution of hydrogen with fluorine can alter the electronic environment of a molecule, potentially enhancing binding affinities to target proteins or enzymes. nih.gov Furthermore, fluorinated amino acids serve as valuable probes in biological studies due to their unique spectroscopic properties, particularly for 19F NMR analysis, which allows for sensitive monitoring in complex biological systems where fluorine is naturally absent. nih.gov The ability to create both fluorinated analogues of naturally occurring amino acids and entirely novel acyclic motifs is of great importance for developing biological probes and peptide therapeutics. nih.gov

The site-selective introduction of fluorine into amino acids and peptides has emerged as a particularly useful approach. rsc.org Researchers are increasingly focusing on the synthesis of complex, unnatural fluorine-containing amino acids to expand the library of available building blocks for drug discovery and biochemical research. nih.gov These efforts are driven by the potential of fluorinated derivatives to address challenges in drug design, such as improving metabolic stability and bioavailability. rsc.org

Overview of 2-Fluoro-beta-alanine Hydrochloride as a Research Scaffold

This compound is a fluorinated derivative of the non-proteinogenic amino acid beta-alanine (B559535) and serves as a valuable research tool in various scientific disciplines. chemimpex.com Its structural similarity to natural amino acids allows it to be used as a building block in the synthesis of novel peptides and other organic molecules. chemimpex.com This compound is particularly significant in pharmaceutical development, where it is utilized in the design of new drugs, and in biochemical research to probe protein structure and function. chemimpex.com

The presence of the fluorine atom at the 2-position of the beta-alanine backbone imparts unique properties that are of interest to researchers. These properties can influence the conformational preferences of peptides into which it is incorporated, potentially leading to structures with enhanced biological activity or stability. nih.govacs.org As a result, this compound is a key reagent for scientists focused on drug design and development, especially in the exploration of novel therapeutics. chemimpex.com Its applications extend to metabolic studies, where it is used to investigate amino acid metabolism and its relevance to various diseases. chemimpex.com

Historical Context of its Study as a Fluoropyrimidine Metabolite

The initial scientific interest in 2-Fluoro-beta-alanine (FBAL) arose from its identification as a major catabolite of the widely used anticancer drug 5-fluorouracil (B62378) (FUra). nih.gov Early research in the late 1980s revealed that in both cancer patients and in isolated perfused rat liver models, FBAL was not simply excreted but underwent further metabolic transformation. nih.gov Specifically, it was discovered that FBAL conjugates with bile acids, such as cholic acid and chenodeoxycholic acid, to form N-(bile acid)-FBAL conjugates. nih.gov These conjugates were identified as the major biliary metabolites of FUra. nih.gov

This discovery was significant because bile acids are typically conjugated with glycine (B1666218) or taurine (B1682933). nih.gov The finding that FBAL could also be a substrate for the bile acid conjugating enzyme, bile acid CoA:amino acid:N-acyltransferase, was a novel observation. nih.gov Subsequent enzymatic studies with human liver cytosol confirmed that the enzyme responsible for glycine and taurine conjugation also catalyzed the formation of FBAL-cholate. nih.gov Kinetic experiments demonstrated that the enzyme had a comparable affinity for FBAL and taurine, and a greater affinity for FBAL than for glycine. nih.gov This provided a biochemical explanation for the formation of FBAL-bile acid conjugates in patients receiving FUra. nih.gov These early studies on FBAL as a fluoropyrimidine metabolite laid the groundwork for its later exploration as a synthetic building block and research tool.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-amino-2-fluoropropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6FNO2.ClH/c4-2(1-5)3(6)7;/h2H,1,5H2,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVYOZQFAVJXJTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201007035 | |

| Record name | 3-Amino-2-fluoropropanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201007035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867-84-5 | |

| Record name | 3-Amino-2-fluoropropanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201007035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-beta-alanine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Fluoro Beta Alanine Hydrochloride

Chemoenzymatic Synthesis Approaches for Stereoisomers

Chemoenzymatic methods are highly effective for obtaining enantiomerically pure forms of 2-Fluoro-beta-alanine. These strategies leverage the high stereoselectivity of enzymes to resolve racemic mixtures.

Kinetic resolution using lipases is a prominent method for separating the enantiomers of β-amino acid esters. This process involves the enantioselective hydrolysis of a racemic ester, where the enzyme preferentially converts one enantiomer into the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester.

An efficient enzymatic method has been developed for the synthesis of β-fluorophenyl-substituted β-amino acid enantiomers through the hydrolysis of racemic β-amino carboxylic ester hydrochloride salts. researchgate.net In this approach, lipase PSIM (Burkholderia cepasia) serves as a highly selective catalyst. The reaction is typically performed in an organic solvent such as diisopropyl ether at a controlled temperature, with the addition of a base like triethylamine to neutralize the hydrochloride salt. This method has been shown to produce both the unreacted (R)-amino esters and the product (S)-amino acids with excellent enantiomeric excess (ee) values (≥99%) and good chemical yields (>48%). researchgate.net Various lipases, including Candida antarctica lipase B (CAL-B) and Pseudomonas fluorescens lipase, have been successfully employed for the resolution of different β-amino carboxylic esters. researchgate.net

| Enzyme | Substrate Type | Typical Conditions | Outcome |

|---|---|---|---|

| Lipase PSIM (Burkholderia cepasia) | Racemic β-amino carboxylic ester hydrochlorides | iPr₂O, 45 °C, Et₃N, H₂O | (R)-esters and (S)-acids with ee ≥99% and >48% yield researchgate.net |

| Candida antarctica Lipase B (CAL-B) | Racemic β-amino carboxylic esters | Aqueous buffer (pH 8.5) or iPr₂O | High enantioselectivity (E > 200) researchgate.net |

| Lipase AK (Pseudomonas fluorescens) | rac-(5-phenylfuran-2-yl)-β-alanine ethyl ester hydrochlorides | NH₄OAc buffer (pH 5.8), 30 °C | High enantioselectivity (E > 146) researchgate.net |

Another approach to resolving enantiomers is through chemical derivatization using a chiral derivatizing agent (CDA). This strategy involves reacting the racemic amino acid with an enantiomerically pure CDA to form a pair of diastereomers. These diastereomers possess different physical properties, such as solubility and chromatographic retention times, allowing for their separation by standard techniques like chromatography.

Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanineamide (FDAA), is a widely used CDA for the resolution of amino acids. It reacts with the primary amino group of 2-fluoro-beta-alanine under mild alkaline conditions to form stable diastereomeric adducts without causing racemization. researchgate.net The resulting diastereomers can then be separated and quantified. After separation, the chiral auxiliary can be cleaved to yield the pure enantiomers of the target amino acid. The hydrophobicity of the derivatives can be adjusted by using analogues of Marfey's reagent, such as 1-fluoro-2,4-dinitrophenyl-5-L-leucinamide (L-FDLA), to optimize separation. researchgate.net

| Chiral Derivatizing Agent (CDA) | Abbreviation | Reactive Group Targeted | Key Feature |

|---|---|---|---|

| 1-fluoro-2,4-dinitrophenyl-5-L-alanineamide | FDAA (Marfey's Reagent) | Primary amines | Forms stable diastereomers for chromatographic separation researchgate.net |

| 1-fluoro-2,4-dinitrophenyl-5-L-leucinamide | L-FDLA | Primary amines | Offers tunable hydrophobicity for improved separation researchgate.net |

| (+)- or (−)-Diacetyl-L-tartaric anhydride | DATAN | Amino and hydroxyl groups | Forms stable diastereomers, often used for hydroxy and amino acids researchgate.net |

Classical Organic Synthesis Pathways for Fluorinated Beta-Alanines

Classical organic synthesis provides fundamental routes to construct the carbon skeleton of fluorinated β-alanines. These methods often involve multi-step sequences to build the molecule and introduce the fluorine atom at the desired position.

The Rodionov reaction is a classical method for the synthesis of β-amino acids. It involves the condensation of an aldehyde with malonic acid and ammonia (B1221849) (or an amine) in an alcohol solvent. While direct application to produce 2-fluoro-beta-alanine is not extensively documented, the principles of this reaction and related pathways are relevant. The Rodionov reaction is a popular method to synthesize racemic β-amino acids from aldehydes, which can then be resolved. researchgate.netresearchgate.net

Related C-C bond-forming reactions, such as the Mannich-type reaction, are highly effective for synthesizing β-amino carbonyl compounds, which are direct precursors to β-amino acids. The enantioselective Mannich reaction, in particular, allows for the stereocontrolled synthesis of β-amino acids by reacting an enolizable component, an aldehyde, and an amine. Catalytic asymmetric Mannich reactions have been developed that provide access to optically active aryl and alkyl β-amino acids.

The introduction of fluorine into the β-alanine structure is a critical step that can be achieved through various fluorination strategies, either on the final scaffold or on a precursor molecule. These methods can be broadly classified as electrophilic or nucleophilic fluorination.

Electrophilic Fluorination: This approach involves reacting an enolate or other nucleophilic carbon species with an electrophilic fluorine source ("F+"). Reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor are commonly used. For instance, the enolate of a protected β-alanine ester can be treated with an electrophilic fluorinating agent to install the fluorine atom at the α-position (C2). This method has been successfully used to prepare a range of fluorinated amino acids.

Nucleophilic Fluorination: This strategy typically involves the displacement of a leaving group, such as a hydroxyl group, with a nucleophilic fluoride (B91410) source. A common reagent for this transformation is diethylaminosulfur trifluoride (DAST). A precursor molecule, such as β-amino-α-hydroxypropionic acid, can be synthesized and then treated with DAST to replace the hydroxyl group with fluorine, yielding the desired 2-fluoro-beta-alanine.

| Fluorination Method | Typical Reagent(s) | Precursor Requirement | Description |

|---|---|---|---|

| Electrophilic Fluorination | Selectfluor, NFSI | Enolate or silyl enol ether of a β-alanine derivative | An "F+" source reacts with a nucleophilic carbon center. |

| Nucleophilic Fluorination | DAST, Deoxofluor | An alcohol precursor (e.g., α-hydroxy-β-alanine) | A hydroxyl group is displaced by a fluoride ion. mdpi.com |

Optimization of Synthetic Yields and Purity for Research Applications

For research applications, obtaining 2-Fluoro-beta-alanine Hydrochloride with high chemical and enantiomeric purity (typically ≥99%) is essential. chemimpex.com Optimization of the synthetic route is therefore a critical consideration.

In chemoenzymatic resolutions, optimization involves screening different enzymes, solvents, temperatures, and pH levels to maximize both the reaction rate and the enantioselectivity (E value). researchgate.net For instance, the choice of an organic solvent over an aqueous buffer can significantly enhance the performance of some lipases. researchgate.net

In classical organic synthesis, optimization focuses on maximizing the yield of each step while controlling stereochemistry. This includes the careful selection of protecting groups that are stable under reaction conditions but can be removed efficiently without causing side reactions or racemization. Reaction conditions such as catalyst loading, temperature, and reaction time are fine-tuned to suppress the formation of byproducts. Purification techniques, such as recrystallization or chromatography, are optimized to isolate the final product with the high degree of purity required for biological and pharmaceutical research. The development of a scalable synthesis is also a key objective, ensuring that sufficient quantities of the compound can be produced for extensive studies.

Metabolic Pathways and Pharmacokinetic Profiles of 2 Fluoro Beta Alanine Hydrochloride

Disposition and Tissue Distribution Kinetics

The pharmacokinetic profile of 2-Fluoro-beta-alanine is markedly different from its parent fluoropyrimidine drugs, characterized by a significantly prolonged presence in the body and specific patterns of tissue accumulation.

Following its formation, 2-Fluoro-beta-alanine exhibits a distinct pattern of distribution and retention in various body tissues. elsevierpure.com Studies in rat models have demonstrated that after an initial distribution phase, radioactivity from labeled FBAL is retained for extended periods in several key areas. elsevierpure.com These include the enterohepatic circulation system, the central nervous system (CNS), the heart, and skeletal muscle. elsevierpure.comnih.gov

Initial high levels of radioactivity are observed in organs central to metabolism and excretion, such as the kidneys and liver, as well as in the spleen, lungs, and heart within the first 30 minutes of administration. nih.govelsevierpure.com However, the prolonged retention in the CNS and heart is of particular note. nih.govelsevierpure.com

Table 1: Tissue Distribution of 2-Fluoro-beta-alanine Following Intravenous Administration in Rats

| Time Point | Highest Radioactivity Levels (Initial 30 mins) | Tissues with Long-Term Retention |

| Initial Phase | Kidneys, Liver, Spleen, Lungs, Heart | Enterohepatic Circulation, Central Nervous System, Heart, Skeletal Muscle |

A defining pharmacokinetic feature of 2-Fluoro-beta-alanine is its remarkably slow elimination from the body compared to its parent drug, 5-fluorouracil (B62378). nih.govelsevierpure.com Clinical studies have revealed that FBAL has an elimination half-life that is approximately 150 times longer than that of FUra in humans. nih.govelsevierpure.com

In rats, the plasma disappearance of FBAL is complex and can be described by a three-phase model, with half-lives of 0.26 minutes, 12.1 minutes, and a terminal half-life of 8426 minutes. nih.gov This extended terminal elimination phase underscores the persistence of this catabolite. Urinary excretion is the primary route of elimination for free FBAL, with about 40% of an administered dose being excreted within 24 hours and approximately 70% over 192 hours. nih.govelsevierpure.com Fecal excretion represents a minor pathway, accounting for about 10% of the dose over the same period. nih.govelsevierpure.com

Enterohepatic Circulation and Bile Acid Conjugation

A unique and significant aspect of 2-Fluoro-beta-alanine's metabolic journey is its involvement in enterohepatic circulation through conjugation with bile acids. pnas.orgaacrjournals.org This process represents a novel pathway in drug metabolism. pnas.org

Research has identified that conjugates of 2-Fluoro-beta-alanine and bile acids are the primary biliary metabolites of 5-fluorouracil. aacrjournals.orgnih.govnih.gov This conjugation is catalyzed by the enzyme bile acid CoA:amino acid:N-acyltransferase (BACS). nih.gov This enzyme, typically responsible for conjugating bile acids with glycine (B1666218) or taurine (B1682933), also recognizes FBAL as a substrate. nih.gov

Kinetic studies have shown that BACS has a comparable affinity for FBAL (Km = 1.45 mM) and taurine (Km = 1.32 mM), and a significantly higher affinity for FBAL than for glycine (Km = 6.45 mM). nih.gov This high affinity for FBAL explains the substantial formation of FBAL-bile acid conjugates in patients receiving FUra. nih.gov The formation of the FBAL-cholate conjugate is competitively inhibited by both taurine and glycine, which suggests that a single enzyme is responsible for all three conjugation reactions. nih.gov

Table 2: Kinetic Parameters of Human Liver Bile Acid CoA:Amino Acid:N-Acyltransferase

| Substrate | Michaelis Constant (Km) |

| 2-Fluoro-beta-alanine | 1.45 mM |

| Taurine | 1.32 mM |

| Glycine | 6.45 mM |

The conjugation of 2-Fluoro-beta-alanine with bile acids profoundly influences its disposition within the liver and its subsequent excretion into the bile. aacrjournals.orgnih.gov In studies using isolated perfused rat livers, N-(bile acid)-FBAL conjugates were identified as the major metabolites in the bile, while unmetabolized fluoropyrimidines and known catabolites like free FBAL constituted less than 15% of the total biliary metabolites. aacrjournals.orgnih.gov

The specific bile acids conjugated with FBAL in rats include α-muricholic acid, cholic acid, and chenodeoxycholic acid. aacrjournals.orgnih.gov The resulting conjugates, such as N-cholyl-2-fluoro-beta-alanine, are then efficiently transported into the bile. pnas.org This active biliary excretion leads to concentrations of FBAL-related radioactivity in the bile that are 10 to 100 times higher than the corresponding plasma levels. nih.gov The enterohepatic circulation of these FBAL-bile acid conjugates contributes to the prolonged retention of FBAL and its metabolites within the body. nih.gov

Enzymatic Pathways in 2-Fluoro-beta-alanine Formation

The biotransformation begins with the reduction of 5-FU, followed by ring opening and subsequent hydrolysis to yield FBAL. nih.govmdpi.com This pathway is significant because over 80% of an administered dose of 5-FU is catabolized rather than being converted into its active cytotoxic metabolites. nih.gov Therefore, the efficiency of these enzymatic pathways can influence both the efficacy and the toxicity profile of 5-FU based therapies.

Dihydropyrimidine (B8664642) Dehydrogenase (DPD) Activity in Catabolism

The initial and rate-limiting step in the catabolism of 5-fluorouracil is catalyzed by the enzyme dihydropyrimidine dehydrogenase (DPD). nih.govnih.gov This enzyme, also integral to the breakdown of natural pyrimidines such as uracil (B121893) and thymine (B56734), converts 5-FU into 5-fluoro-5,6-dihydrouracil (5-FDHU). nih.gov This reaction represents the first commitment of 5-FU to its catabolic fate.

DPD activity is a critical determinant of 5-FU clearance and can exhibit significant inter-individual variability, largely due to genetic polymorphisms in the DPYD gene. nih.gov Patients with deficient DPD activity are unable to efficiently break down 5-FU, leading to increased levels of the drug and a higher risk of severe toxicity. nih.gov The degradation of uracil by DPD is also the source of endogenous β-alanine, a structural analogue of the inhibitory neurotransmitters glycine and γ-aminobutyric acid (GABA). nih.gov

Table 1: Key Enzymes in the Catabolism of 5-Fluorouracil to α-Fluoro-β-alanine

| Enzyme | Abbreviation | Function | Substrate(s) | Product(s) |

| Dihydropyrimidine Dehydrogenase | DPD | Catalyzes the initial, rate-limiting step in 5-FU catabolism. | 5-Fluorouracil | 5-Fluoro-5,6-dihydrouracil |

| Dihydropyrimidinase | DHP | Catalyzes the hydrolytic opening of the dihydropyrimidine ring. | 5-Fluoro-5,6-dihydrouracil | N-carbamoyl-α-fluoro-β-alanine |

| β-Ureidopropionase | βUP | Catalyzes the final hydrolysis to form the β-amino acid. | N-carbamoyl-α-fluoro-β-alanine | α-Fluoro-β-alanine, CO₂, NH₃ |

Subsequent Ureidopropionase and Dihydropyrimidinase Contributions

Following the initial reduction of 5-FU by DPD to 5-fluoro-5,6-dihydrouracil (5-FDHU), two additional enzymes are responsible for the subsequent conversion to α-fluoro-β-alanine (FBAL). nih.gov This part of the pathway mirrors the final steps of uracil and thymine degradation. mdpi.com

The first of these subsequent enzymes is dihydropyrimidinase (DHP). DHP is a hydrolase that acts on the cyclic amide bond of 5-FDHU, opening the pyrimidine (B1678525) ring to form N-carbamoyl-α-fluoro-β-alanine. mdpi.comresearchgate.net This reaction is analogous to its role in endogenous pyrimidine catabolism where it converts dihydrouracil (B119008) to N-carbamoyl-β-alanine. mdpi.comresearchgate.net

The final step in the formation of FBAL is catalyzed by β-ureidopropionase (βUP). nih.govmdpi.com This enzyme hydrolyzes N-carbamoyl-α-fluoro-β-alanine, removing the carbamoyl (B1232498) group and yielding the final product, α-fluoro-β-alanine, along with carbon dioxide and ammonia (B1221849). mdpi.comwikipedia.org The systematic name for this enzyme is N-carbamoyl-beta-alanine amidohydrolase, and it is a key component in the metabolic pathways of pyrimidines and β-alanine. wikipedia.org Deficiencies in β-ureidopropionase can lead to a buildup of N-carbamyl-beta-alanine and N-carbamyl-beta-aminoisobutyric acid. medlineplus.gov

Biological Activities and Molecular Mechanisms of 2 Fluoro Beta Alanine Hydrochloride

Interaction with Neurotransmitter Systems

2-Fluoro-beta-alanine hydrochloride, a fluorinated analog of the naturally occurring amino acid beta-alanine (B559535), exhibits significant interactions with neurotransmitter systems, particularly the GABAergic system. chemimpex.com Its structural similarity to beta-alanine and GABA allows it to influence the transport and signaling of these crucial neurotransmitters. chemimpex.comphysiology.org

Modulation of GABA Transport via GAT-2 Transporter

Research has identified 2-Fluoro-beta-alanine as a substrate for the GABA transporter GAT-2. physiology.orgresearchgate.netnih.gov GAT-2 is a sodium (Na+) and chloride (Cl-) dependent transporter responsible for the reuptake of GABA from the synaptic cleft. physiology.orgresearchgate.netnih.govsigmaaldrich.com Studies using rat hepatocytes have demonstrated that the transport of beta-alanine, and by extension its fluoro-analog, is a high-affinity process mediated by GAT-2. physiology.orgresearchgate.netnih.gov The process is dependent on both sodium and chloride ions; the absence of chloride, even with sodium present, reduces the uptake to passive diffusion levels. researchgate.netnih.gov The sigmoidal profile of beta-alanine uptake with respect to sodium concentration suggests that at least two sodium ions are co-transported with the amino acid. researchgate.netnih.gov

2-Fluoro-beta-alanine acts as a competitive inhibitor of beta-alanine transport via GAT-2. physiology.orgresearchgate.netnih.gov This competitive inhibition implies that 2-fluoro-beta-alanine directly competes with beta-alanine and GABA for binding to the GAT-2 transporter.

Table 1: Kinetic Parameters of GAT-2 Mediated Transport

| Substrate | Michaelis-Menten Constant (Km) |

| beta-Alanine | 35.3 µM researchgate.net |

| GABA | 22.5 µM researchgate.net |

This table is based on data from studies on rat hepatocytes and illustrates the high affinity of GAT-2 for both beta-alanine and GABA.

Implications for Neurological Function and Disorders

The interaction of 2-fluoro-beta-alanine with the GAT-2 transporter has significant implications for neurological function. By competitively inhibiting the reuptake of GABA, 2-fluoro-beta-alanine can effectively increase the concentration of this major inhibitory neurotransmitter in the synapse. physiology.org This modulation of GABAergic signaling can influence neuronal excitability and has been a focus of research in the context of neurological disorders. chemimpex.com

The neurotoxic effects observed with the administration of the anticancer drug 5-fluorouracil (B62378) have been linked to its catabolite, α-fluoro-β-alanine (a stereoisomer of 2-fluoro-beta-alanine). physiology.orgresearchgate.net The accumulation of α-fluoro-β-alanine is thought to interfere with GABA reuptake via GAT-2, leading to symptoms of encephalopathy such as confusion, seizures, and coma. physiology.org This underscores the critical role of GAT-2 in maintaining proper neurological function and the potential for compounds like 2-fluoro-beta-alanine to disrupt this balance. physiology.org Furthermore, research suggests that beta-alanine supplementation may enhance resilience to post-traumatic stress disorder (PTSD) and mild traumatic brain injury, potentially through its influence on brain carnosine levels and neurotransmitter systems. nih.gov

Influence on Protein and Peptide Systems

The introduction of a fluorine atom in this compound imparts unique properties that influence its incorporation into peptides and proteins, thereby altering their structure and function. chemimpex.com

Incorporation into Peptides and Proteins

As a structural analog of a natural amino acid, 2-fluoro-beta-alanine can serve as a building block in the synthesis of peptides and proteins. chemimpex.comnih.gov This incorporation can be achieved through chemical synthesis or, in some cases, biosynthetic pathways. nih.gov The use of fluorinated amino acids like 2-fluoro-beta-alanine is a strategy employed in medicinal chemistry to create peptides with enhanced properties. fluorochem.co.uk For instance, the incorporation of β-amino acids can confer resistance to enzymatic degradation, increasing the stability and bioavailability of peptide-based drugs. fluorochem.co.uk

Alteration of Protein Structure and Function

The presence of the highly electronegative fluorine atom can significantly alter the physicochemical properties of a peptide or protein. nih.gov These alterations can manifest in several ways:

Conformational Changes: The fluorine atom can influence the local conformation of the peptide backbone, potentially directing the secondary structure of β-peptides. researchgate.net

Enhanced Stability: Fluorination can increase the metabolic stability of peptides by making them more resistant to proteolytic enzymes. fluorochem.co.uknih.gov

Modified Bioactivity: Changes in structure and stability can lead to altered binding affinities for target receptors or enzymes. fluorochem.co.uknih.gov For example, the increased hydrophobicity of fluorinated amino acids can enhance binding affinity. nih.gov

Table 2: Effects of Fluorination on Peptide and Protein Properties

| Property | Effect of Fluorination | Reference |

| Stability | Increased resistance to enzymatic degradation | fluorochem.co.uknih.gov |

| Conformation | Can direct secondary structure | researchgate.net |

| Bioactivity | Altered binding affinity and biological activity | fluorochem.co.uknih.gov |

Mechanisms of Inhibition in Biochemical Pathways

2-Fluoro-beta-alanine has been shown to act as an inhibitor in specific biochemical pathways, primarily through its interaction with enzymes that recognize its non-fluorinated counterpart, beta-alanine.

One notable example is its interaction with carnosine synthetase. While it is a fairly good substrate for this enzyme in vitro, its incorporation into skeletal muscle dipeptides in vivo is poor. doi.org This suggests a competitive inhibition mechanism where it binds to the enzyme but is not efficiently utilized to form carnosine.

In the context of uracil (B121893) and 5-fluorouracil metabolism, the catabolite α-fluoro-β-alanine has been shown to diminish the antitumor activity of 5-fluorouracil. researchgate.net This is thought to occur through inhibition of enzymes involved in the anabolic pathways of 5-fluorouracil, thereby reducing the formation of its active, cytotoxic metabolites. researchgate.net

Furthermore, studies have shown that 2-fluoro-beta-alanine is not a substrate for transamination by liver-enzyme preparations and is not active for pantothenic acid synthetase in Escherichia coli. doi.org However, it can be a substrate for bile acid CoA:amino acid N-acyltransferase, an enzyme involved in bile acid conjugation. nih.gov Kinetic studies revealed that the enzyme has a comparable affinity for 2-fluoro-beta-alanine and taurine (B1682933), and a higher affinity than for glycine (B1666218). nih.gov The formation of 2-fluoro-beta-alanine-cholate is competitively inhibited by both taurine and glycine, indicating that a single enzyme is responsible for the conjugation of all three substrates. nih.gov

Inhibition of Nucleic Acid and Protein Synthesis by Derivatives

The biological activity of 2-fluoro-beta-alanine (FBAL), the primary catabolite of the chemotherapeutic agent 5-fluorouracil (5-FU), extends to the fundamental cellular processes of protein synthesis. As an analogue of the natural amino acid β-alanine, FBAL has the potential to be mistakenly recognized and utilized by cellular machinery. researchgate.net This misincorporation can lead to the synthesis of aberrant proteins with altered structures and functions, thereby disrupting normal cellular activities.

The toxicity associated with FBAL is thought to stem, in part, from this interference with protein synthesis. The introduction of a fluorine atom can significantly alter the electronic properties and conformation of the resulting proteins, leading to dysfunction. While the primary anticancer action of the parent drug, 5-FU, involves the inhibition of nucleic acid synthesis, the toxic side effects observed in patients are sometimes attributed to its catabolites like FBAL.

Table 1: Research Findings on FBAL and Protein Synthesis

| Finding | Implication |

| FBAL is an amino acid analogue. | May be mistakenly used in place of natural amino acids during protein synthesis. |

| Fluorine substitution alters molecular properties. | Can lead to the production of non-functional or toxic proteins. |

| FBAL is a major catabolite of 5-FU. | Its formation may contribute to the side-effect profile of 5-FU chemotherapy. |

Interference with the Citric Acid Cycle

A significant molecular mechanism of toxicity associated with 2-fluoro-beta-alanine involves the disruption of the citric acid cycle (also known as the Krebs cycle or TCA cycle), a critical pathway for cellular energy production. This interference is not caused by FBAL directly, but by its subsequent metabolite, fluoroacetate (B1212596) (FAC). nih.govnih.gov

The process, termed "lethal synthesis," occurs in the following steps:

Metabolism of FBAL: 2-fluoro-beta-alanine is catabolized in the body, leading to the formation of fluoroacetate (FAC). nih.gov

Conversion to Fluoroacetyl-CoA: Once formed, FAC is converted by cellular enzymes into fluoroacetyl-CoA. vaia.com

Formation of Fluorocitrate: Citrate (B86180) synthase, an enzyme in the citric acid cycle, mistakenly condenses fluoroacetyl-CoA with oxaloacetate. This reaction produces fluorocitrate. vaia.comregulations.gov

Inhibition of Aconitase: Fluorocitrate acts as a potent competitive inhibitor of the enzyme aconitase, which is responsible for converting citrate to isocitrate. vaia.comnih.govnih.govresearchgate.net

This inhibition effectively blocks the citric acid cycle at a crucial step. researchgate.net The blockade leads to a dramatic accumulation of citrate and a depletion of downstream metabolites, severely impairing the cell's ability to produce energy in the form of ATP. nih.gov This energy crisis can result in multi-organ failure and is a key factor in the toxicity observed from compounds that metabolize to fluoroacetate. researchgate.netnih.gov

Table 2: Mechanism of Citric Acid Cycle Interference by Fluoroacetate

| Step | Molecule | Enzyme | Action/Result | Reference(s) |

| 1 | 2-Fluoro-beta-alanine (FBAL) | Various | Metabolized into Fluoroacetate (FAC). | nih.gov |

| 2 | Fluoroacetate (FAC) | Acetyl-CoA synthetase (presumed) | Converted to Fluoroacetyl-CoA. | vaia.com |

| 3 | Fluoroacetyl-CoA + Oxaloacetate | Citrate synthase | Condensation reaction forms Fluorocitrate. | vaia.comregulations.gov |

| 4 | Fluorocitrate | Aconitase | Potent inhibition of the enzyme, halting the cycle. | nih.govnih.govresearchgate.net |

Potential as a Vaccine Adjuvant (for specific derivatives)

There is currently no scientific literature available to support the potential of this compound or its specific derivatives as a vaccine adjuvant. Searches of scientific databases and research publications did not yield any studies or findings related to this application. Adjuvants in current use and under development are typically composed of different classes of molecules, such as aluminum salts, oil-in-water emulsions, and synthetic DNA motifs. nih.govcdc.gov

Applications of 2 Fluoro Beta Alanine Hydrochloride in Advanced Biomedical Research

Medicinal Chemistry and Drug Design

The strategic incorporation of fluorine into drug candidates can significantly enhance their pharmacological properties, and 2-Fluoro-beta-alanine Hydrochloride serves as a valuable building block in this endeavor. chemimpex.com Its structural similarity to natural amino acids allows it to be integrated into peptides and other molecules, opening up new possibilities for drug design and development. chemimpex.com

Scaffold for Novel Pharmaceutical Synthesis

This compound is utilized as a fundamental scaffold in the creation of new pharmaceutical agents. chemimpex.com Its structure provides a versatile platform for chemists to build upon, enabling the synthesis of a wide array of complex molecules. This is particularly relevant in the development of drugs targeting neurological disorders, where the unique properties of fluorinated compounds can be advantageous. chemimpex.com The synthesis of various fluorinated amino acids is a topic of significant interest in the scientific community, as these compounds are crucial for developing new therapeutic agents. nih.gov

Structure-Activity Relationship (SAR) Studies

A key aspect of drug discovery is understanding the relationship between a molecule's structure and its biological activity. This compound is employed in structure-activity relationship (SAR) studies to help scientists systematically modify and optimize drug candidates. chemimpex.com By observing how the introduction of the fluoro-beta-alanine moiety affects a molecule's interaction with its biological target, researchers can refine its efficacy and selectivity. chemimpex.com

Design of Fluorinated Therapeutic Agents (e.g., anticancer, enzyme inhibitors)

The introduction of fluorine can alter a molecule's metabolic stability, binding affinity, and other crucial parameters. This compound is a key component in the design of various fluorinated therapeutic agents. chemimpex.com For instance, it is an analogue of the well-known anti-cancer drug 5-Fluorouracil (B62378) and its catabolites. chemicalbook.com Research has shown that 2-fluoro-beta-alanine (FBAL), the predominant catabolite of 5-fluorouracil, can influence the antitumor activity of its parent drug. nih.govresearchgate.net

Furthermore, studies have investigated the role of FBAL as a substrate for enzymes like bile acid CoA:amino acid:N-acyltransferase, which is involved in the metabolism of bile acids. nih.gov This research has implications for understanding the metabolic fate of fluorinated drugs. Kinetic studies have demonstrated that this enzyme has a comparable affinity for FBAL and taurine (B1682933), and a greater affinity than for glycine (B1666218). nih.gov The formation of FBAL-cholate is competitively inhibited by both taurine and glycine, suggesting that a single enzyme is responsible for the conjugation of all three with bile acids. nih.gov

Biochemical and Molecular Biology Research

Beyond its direct applications in drug synthesis, this compound is a valuable tool for fundamental biochemical and molecular biology research. chemimpex.comscbt.com Its ability to mimic natural amino acids while possessing the unique properties of fluorine allows researchers to probe and understand complex biological processes. chemimpex.com

Probing Amino Acid Metabolism and Related Diseases

Researchers utilize this compound to investigate metabolic pathways, particularly those related to amino acid metabolism. chemimpex.com By tracing the journey of this fluorinated analogue within a biological system, scientists can gain insights into how natural amino acids are processed and how these pathways may be altered in various diseases. chemimpex.com For example, it has been used in studies of the alanine-glucose cycle, a crucial process for maintaining blood sugar balance. drugbank.com

Investigating Fluorinated Amino Acid Effects on Biological Systems

The introduction of fluorinated amino acids into biological systems can have profound effects. This compound serves as a model compound to study these effects, providing a deeper understanding of how fluorination impacts protein structure, function, and interactions. chemimpex.com This knowledge is critical for the rational design of new drugs and for assessing the biological impact of fluorinated compounds. chemimpex.com Studies have examined the hepatic extraction and biliary secretion of FBAL conjugates, comparing them to naturally occurring taurine and glycine conjugates. elsevierpure.com Additionally, research has explored the enzymatic elimination of fluoride (B91410) from alpha-fluoro-beta-alanine by enzymes such as L-alanine-glyoxylate aminotransferase II. nih.gov

Imaging Modalities in Preclinical and Clinical Research

Positron Emission Tomography (PET) Imaging Applications

Positron Emission Tomography (PET) is a highly sensitive molecular imaging technique that utilizes radiotracers to visualize and quantify physiological processes in vivo. numberanalytics.com While direct PET imaging applications of this compound are not yet established in routine clinical practice, significant research into fluorine-18 (B77423) (¹⁸F) labeled amino acids provides a strong rationale for its potential use. nih.govnih.gov The development of ¹⁸F-labeled tracers is a cornerstone of PET imaging due to the favorable physical and chemical properties of ¹⁸F, including its 109.8-minute half-life and low positron energy. nih.govnih.gov

Research has demonstrated the value of ¹⁸F-labeled amino acid analogs for tumor imaging. nih.govnih.gov These tracers are often taken up by cancer cells at a higher rate than normal cells due to the increased metabolic and proliferative demands of tumors. nih.gov For instance, studies on various ¹⁸F-labeled alanine (B10760859) derivatives have shown their potential as effective tumor imaging agents. nih.govacs.org

One such study focused on the synthesis and evaluation of three ¹⁸F-labeled alanine derivatives. The research highlighted the potential of these compounds to target the alanine-serine-cysteine (ASC) amino acid transporter system, which is often upregulated in cancer cells. nih.gov The findings from these studies, including radiochemical yields and purity, underscore the feasibility of producing high-quality radiotracers from amino acid precursors.

Table 1: Radiolabeling and Purity of Investigated ¹⁸F-Alanine Derivatives

| Radiotracer | Radiochemical Yield (non-decay corrected) | Radiochemical Purity | Enantiomeric Purity |

|---|---|---|---|

| L-[¹⁸F]FMA | 7-34% | >99% | >99% |

| L-[¹⁸F]FEA | 7-34% | >99% | >99% |

| D-[¹⁸F]FMA | 7-34% | >99% | >99% |

Data sourced from a study on ¹⁸F alanine derivatives. nih.gov

Given that 2-fluoro-beta-alanine is a catabolite of the widely used chemotherapeutic agent 5-fluorouracil (5-FU), developing an ¹⁸F-labeled version, [¹⁸F]2-fluoro-beta-alanine, could offer a novel PET tracer for monitoring 5-FU metabolism and the activity of dihydropyrimidine (B8664642) dehydrogenase (DPD), the rate-limiting enzyme in its catabolism. This could provide a non-invasive method to assess drug metabolism and potentially predict patient response or toxicity to fluoropyrimidine-based chemotherapy. The synthesis of such a tracer would likely involve nucleophilic substitution on a suitable precursor, a common strategy in ¹⁸F radiochemistry. nih.gov

In Vivo ¹⁹F Magnetic Resonance Spectroscopy (MRS) Studies

In vivo ¹⁹F Magnetic Resonance Spectroscopy (MRS) is a non-invasive analytical technique that allows for the detection and quantification of fluorine-containing compounds within the body. This modality is particularly well-suited for pharmacokinetic and metabolic studies of fluorinated drugs and their metabolites. The absence of a significant natural abundance of fluorine in biological tissues results in a background-free spectrum, enabling high specificity for the administered agent. acs.org

¹⁹F MRS has been extensively used to monitor the metabolism of fluoropyrimidine anticancer drugs like 5-fluorouracil (5-FU). These studies can track the parent drug and its various catabolites in real-time within tissues such as tumors and the liver. One of the major catabolites of 5-FU is α-fluoro-β-alanine (FBAL), an isomer of 2-fluoro-beta-alanine. nih.gov

Research in rat models has utilized high-field ¹⁹F-NMR spectroscopy to quantify the concentrations of 5-FU and its metabolites, including FBAL, in tumor and normal tissues following different administration routes. nih.gov These studies provide valuable data on drug distribution and metabolism, which can be correlated with therapeutic efficacy and toxicity.

Table 2: Representative Concentrations of α-fluoro-β-alanine (FBAL) in Tissues Determined by ¹⁹F-NMR Spectroscopy

| Tissue | Treatment Group | FBAL Concentration (nmol/g) |

|---|---|---|

| Tumor | High-dose i.v. infusion | ~150 |

| Liver | High-dose i.v. infusion | ~3000 |

| Kidney | High-dose i.v. infusion | ~6000 |

Data represents approximate values from studies in rat models. nih.gov

The insights gained from ¹⁹F MRS studies of FBAL are directly relevant to the potential use of this compound in similar research. By administering 2-fluoro-beta-alanine, researchers could use ¹⁹F MRS to study its pharmacokinetics, distribution, and potential further metabolism without the confounding signals from the parent drug, 5-FU. This could be particularly useful in studies focused on the transport and clearance of beta-amino acids or in assessing the activity of enzymes involved in their metabolic pathways.

Investigating Dihydropyrimidine Dehydrogenase (DPD) Activity

Dihydropyrimidine dehydrogenase (DPD) is the initial and rate-limiting enzyme in the catabolism of 5-fluorouracil (5-FU). acs.org The activity of this enzyme is a critical determinant of 5-FU's efficacy and toxicity, as over 80% of an administered dose is catabolized by DPD. acs.org Deficiency in DPD can lead to severe, and sometimes fatal, toxicity in patients receiving 5-FU-based chemotherapy. acs.org

The catabolic pathway of 5-FU proceeds through dihydrofluorouracil (DHFU) and fluoro-beta-ureidopropionate (FUPA) to the final major catabolite, α-fluoro-β-alanine (FBAL). acs.org The production of FBAL is therefore directly linked to the activity of DPD. Consequently, measuring the levels of fluoro-beta-alanine can serve as a surrogate marker for DPD activity.

To facilitate the study of DPD activity in vitro, an isocratic, reverse-phase high-performance liquid chromatography (HPLC) method has been developed and validated specifically for the detection and quantification of 2-fluoro-beta-alanine. nih.gov This method allows for the analysis of DPD activity by measuring the formation of 2-fluoro-beta-alanine from 5-FU in biological samples, such as cell lines. nih.gov The method involves the pre-column derivatization of 2-fluoro-beta-alanine with o-phthalaldehyde (B127526) and a sulfur donor to create a fluorescent product that can be readily detected. nih.gov

Table 3: Key Parameters of HPLC Method for 2-Fluoro-beta-alanine Detection

| Parameter | Description |

|---|---|

| Method | Isocratic, reverse-phase HPLC |

| Derivatization Agent | o-phthalaldehyde with ethanthiol or β-mercaptoethanol |

| Application | Quantification of 2-fluoro-beta-alanine to determine in vitro DPD activity |

Based on a validated analytical method. nih.gov

By using 2-fluoro-beta-alanine as a standard in such assays, researchers can accurately quantify the rate of 5-FU catabolism in various biological systems. This is crucial for preclinical research aimed at understanding the factors that influence DPD activity, screening for DPD deficiency, and developing strategies to modulate DPD activity to improve the therapeutic index of fluoropyrimidine drugs. The correlation between DPD activity in peripheral blood mononuclear cells and the systemic clearance of 5-FU in patients highlights the clinical relevance of such investigations. fda.gov

Toxicological Considerations and Pathophysiological Implications of 2 Fluoro Beta Alanine Metabolites

Role in Fluoropyrimidine-Induced Systemic Toxicities

The accumulation of FBAL and its derivatives is increasingly linked to the adverse effects experienced by patients undergoing 5-FU treatment, particularly neurotoxicity and cardiotoxicity. elsevierpure.comnih.gov

The neurotoxic potential of 5-FU has been attributed to its monofluorinated organic metabolites, including FBAL and monofluoroacetic acid (FA). nih.gov Experimental studies involving the continuous administration of FBAL into the brain of cats have demonstrated its capacity to induce significant neuropathological changes. nih.gov These changes are characterized by the formation of vacuoles within the myelin sheaths of nerve fibers. nih.gov

Further evidence suggests a link between FBAL accumulation and metabolic disturbances that lead to neurotoxicity. In a patient with end-stage renal disease undergoing 5-FU-based chemotherapy, the development of hyperammonemic encephalopathy was correlated with a gradual increase in serum FBAL and fluoro mono acetate (B1210297) (FMA). nih.gov The accumulation of these metabolites is hypothesized to impair the tricarboxylic acid (TCA) cycle, a critical pathway for energy production and ammonia (B1221849) detoxification in the brain, thereby causing hyperammonemia and subsequent neurological symptoms. nih.gov The retention of FBAL has been observed in the central nervous system in animal models, supporting its potential role in CNS-related toxicities. elsevierpure.com

Cardiotoxicity is a recognized, albeit less common, complication of 5-FU therapy, and evidence points to FBAL as a contributing factor. nih.gov A case report detailed a patient who developed precordial pain and electrocardiographic changes consistent with cardiotoxicity during a 5-FU infusion. nih.gov This event coincided with a high serum concentration of FBAL, and the symptoms resolved upon discontinuation of the drug. nih.gov Animal studies corroborate this association, showing that FBAL is retained over extended periods in the heart muscle following administration. elsevierpure.com

The liver is central to the metabolism of FBAL. Studies have shown that FBAL is a substrate for the human liver enzyme bile acid CoA:amino acid:N-acyltransferase. nih.gov This enzyme, which normally conjugates bile acids with glycine (B1666218) or taurine (B1682933), also catalyzes the formation of FBAL-bile acid conjugates, such as N-chenodeoxycholyl-2-fluoro-β-alanine. nih.govelsevierpure.com These conjugates are then secreted into the bile. nih.gov While this represents a metabolic pathway, the high affinity of the enzyme for FBAL and the subsequent handling of these novel conjugates by the liver could have implications for hepatotoxicity. nih.gov Initial tissue distribution studies in rats showed high levels of radioactivity in the liver shortly after FBAL administration. elsevierpure.com Further research on the biological properties of FBAL-bile acid conjugates in isolated perfused rat livers demonstrated that their hepatic extraction and effect on bile flow are broadly similar to naturally occurring bile acid conjugates, though some differences were noted, particularly with chenodeoxycholic acid conjugates. nih.gov

| Toxicity Type | Associated Metabolite(s) | Proposed Mechanism / Key Finding |

| Neurotoxicity | α-Fluoro-β-alanine (FBAL), Monofluoroacetic Acid (FA/FMA) | Induces vacuole formation in myelin sheaths. nih.gov Linked to hyperammonemia via impairment of the Tricarboxylic Acid (TCA) cycle. nih.gov |

| Cardiotoxicity | α-Fluoro-β-alanine (FBAL) | High serum FBAL levels correlate with clinical signs of cardiotoxicity. nih.gov FBAL is retained in heart muscle tissue. elsevierpure.com |

| Hepatotoxicity | α-Fluoro-β-alanine (FBAL) | FBAL is metabolized in the liver to form FBAL-bile acid conjugates, indicating significant hepatic processing. nih.govelsevierpure.com |

Factors Influencing Metabolite Accumulation and Toxicity Profile

Several factors can influence the accumulation of FBAL and its metabolites, thereby affecting an individual's toxicity profile. A primary factor is renal function. nih.gov Since urinary excretion is the main pathway for eliminating FBAL, with about 70% of a dose excreted over 192 hours in rats, impaired kidney function can lead to significantly elevated metabolite levels. elsevierpure.comnih.gov This was demonstrated in a patient with end-stage renal disease who experienced severe toxicity associated with high FBAL and FMA concentrations. nih.gov

The intrinsic pharmacokinetics of FBAL also contribute to its accumulation. It exhibits a notably long elimination half-life and is retained for extended periods in various tissues, including the central nervous system, heart, and skeletal muscle. elsevierpure.com Furthermore, the metabolism of FBAL in the liver is influenced by the high affinity of the enzyme bile acid CoA:amino acid:N-acyltransferase for FBAL as a substrate, leading to the formation of FBAL-bile acid conjugates. nih.gov This efficient conjugation process suggests that individual differences in the activity of this enzyme could also be a factor in FBAL's metabolic profile. nih.gov

| Factor | Influence on FBAL Accumulation & Toxicity |

| Renal Function | Impaired kidney function significantly reduces FBAL elimination, leading to higher plasma concentrations and increased risk of toxicity. elsevierpure.comnih.gov |

| Pharmacokinetics | The long elimination half-life of FBAL promotes its retention and accumulation in tissues like the CNS and heart. elsevierpure.com |

| Hepatic Enzyme Activity | High affinity of bile acid CoA:amino acid:N-acyltransferase for FBAL facilitates the formation of bile acid conjugates, influencing its metabolic pathway. nih.gov |

Enzymatic Defluorination by Gut Microbiota and Toxic Metabolite Formation

Recent research has uncovered a previously unknown metabolic pathway for fluorinated compounds involving the human gut microbiota. nih.govbiorxiv.orgresearchgate.net It has been demonstrated that enzymes produced by gut microbes are capable of cleaving the highly stable carbon-fluorine (C-F) bond. nih.govosti.gov Specifically, dehalogenase enzymes, particularly those from the HAD-like hydrolase superfamily, encoded by diverse gut bacterial families such as Clostridiaceae, Bacillaceae, and Coriobacteriaceae, can act on α-fluoro-β-alanine. nih.govbiorxiv.orgosti.gov

This enzymatic defluorination is a significant finding because it represents a potential source of toxic metabolite formation directly within the gut. nih.govbiorxiv.org The cleavage of the C-F bond in FBAL would release fluoride (B91410) ions and a defluorinated organic molecule, which could alter the toxicity profile of the parent compound. nih.gov This discovery highlights the gut microbiome's role in xenobiotic metabolism and suggests that the composition of an individual's gut microbiota could influence their susceptibility to toxicities from fluoropyrimidine treatment by modulating the metabolism of FBAL. nih.govbiorxiv.org

Advanced Analytical Techniques for 2 Fluoro Beta Alanine Hydrochloride

Chromatographic Methods for Quantification in Biological Matrices

Chromatographic techniques are the cornerstone for the quantitative analysis of 2-Fluoro-beta-alanine hydrochloride in biological samples such as plasma and urine. These methods separate the analyte from other endogenous compounds, allowing for precise and accurate measurement.

High-Performance Liquid Chromatography (HPLC) with Derivatization

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of 2-Fluoro-beta-alanine (FBAL). Due to the lack of a strong chromophore in the FBAL molecule, a derivatization step is often necessary to enhance its detectability by UV or fluorescence detectors. nih.govoup.comoup.com This process involves a chemical reaction to attach a light-absorbing or fluorescent tag to the FBAL molecule.

Common derivatizing agents for amino acids like FBAL include o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl-chloroformate (FMOC-Cl). nih.govoup.comoup.comresearchgate.net For instance, a validated isocratic, reverse-phase HPLC method utilizes pre-column derivatization with OPA in the presence of a sulfur donor like ethanethiol (B150549) or beta-mercaptoethanol. nih.gov This method has demonstrated linearity over a concentration range of 10-200 µg/mL and has been successfully applied to measure the activity of dihydropyrimidine (B8664642) dehydrogenase (DPD), the rate-limiting enzyme in the catabolism of 5-fluorouracil (B62378) to FBAL. nih.gov

The choice of derivatization reagent and chromatographic conditions is critical for achieving optimal separation and sensitivity. oup.com Factors such as reaction time, temperature, and pH must be carefully optimized to ensure complete and reproducible derivatization. mdpi.com

Table 1: HPLC Method Parameters for 2-Fluoro-beta-alanine Analysis

| Parameter | Details | Reference |

| Technique | Isocratic, Reverse-Phase HPLC | nih.gov |

| Derivatization Agent | o-phthalaldehyde (OPA) with ethanethiol or beta-mercaptoethanol | nih.gov |

| Detection | Fluorescence | oup.com |

| Linear Range | 10-200 µg/mL | nih.gov |

| Application | In vitro DPD activity assessment in cultured cells | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-High Performance Liquid Chromatography (UHPLC-MS/MS)

For enhanced sensitivity and selectivity, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and its high-throughput counterpart, Ultra-High Performance Liquid Chromatography (UHPLC-MS/MS), have become the methods of choice. These techniques couple the separation power of liquid chromatography with the precise mass detection of a mass spectrometer, allowing for the unambiguous identification and quantification of analytes even at very low concentrations. nih.govnih.gov

A sensitive and selective quantitative method has been developed and validated for the simultaneous determination of FBAL, 5-fluorouracil (5-FU), and capecitabine (B1668275) from a single 50 µL human plasma aliquot. nih.gov This method involves an initial liquid-liquid extraction for 5-FU and capecitabine, followed by derivatization with dansyl chloride. nih.gov The remaining aqueous phase containing FBAL is then also treated with dansyl chloride, and the resulting derivative is purified by solid-phase extraction before analysis by UHPLC-MS/MS. nih.gov This robust method is well-suited for high-throughput pharmacokinetic studies. nih.gov

The use of UHPLC with smaller particle size columns (e.g., 1.7 µm) significantly reduces analysis time while improving chromatographic resolution. nih.gov

Table 2: LC-MS/MS and UHPLC-MS/MS Method Validation Parameters for FBAL

| Parameter | 2-Fluoro-beta-alanine (FBAL) | Reference |

| Technique | UHPLC-MS/MS | nih.gov |

| Derivatization Agent | Dansyl Chloride | nih.gov |

| Biological Matrix | Human Plasma | nih.gov |

| Validated Concentration Range | 10-10,000 ng/mL | nih.gov |

| Extraction | Solid-Phase Extraction | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas Chromatography-Mass Spectrometry (GC-MS/MS) provides another powerful tool for the analysis of FBAL, particularly in urine samples for biomonitoring of occupational exposure to 5-fluorouracil. nih.govresearchgate.net Similar to HPLC, GC analysis of FBAL requires a derivatization step to increase its volatility. A common approach involves a two-step extractive derivatization to form the N-trifluoroacetyl-n-butyl ester derivative. nih.gov

This method, coupled with selected-ion monitoring mass spectrometry, allows for the detection of structurally specific fragments, ensuring high specificity. nih.gov A validated GC-MS/MS method for urinary FBAL has a reported limit of detection of 20 ng/mL, with good accuracy and precision over a wide concentration range. nih.gov

Spectroscopic Methods for In Vivo Monitoring

While chromatographic methods are excellent for quantifying FBAL in collected biological samples, spectroscopic techniques offer the unique advantage of non-invasively monitoring the compound in vivo.

19F Magnetic Resonance Spectroscopy (MRS) for Metabolic Studies

Fluorine-19 Magnetic Resonance Spectroscopy (¹⁹F MRS) is a non-invasive technique that can detect and quantify fluorinated compounds, such as 2-Fluoro-beta-alanine, directly within the body. nih.gov This makes it an invaluable tool for studying the in vivo pharmacokinetics and metabolism of fluorinated drugs and their metabolites. nih.gov

Optimized ¹⁹F MRS techniques, including the use of specialized coils and pulse sequences, have enabled the localized detection of FBAL and 5-FU in human liver and tumor tissues. nih.govnih.gov By combining signal-to-noise ratio optimizations, it is possible to obtain three-dimensional chemical shift imaging (CSI) with a time resolution of approximately 4 minutes at a magnetic field strength of 1.5 Tesla. nih.gov This allows for the spatial and temporal tracking of FBAL distribution and concentration, providing crucial insights into drug metabolism in different tissues. nih.gov

Method Validation and Standardization in Research

The reliability and comparability of data generated from different laboratories and studies hinge on rigorous method validation and standardization. researchgate.netresearchgate.net For analytical methods used in research involving this compound, validation ensures that the method is fit for its intended purpose.

Key validation parameters that are assessed include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.govresearchgate.net

Accuracy: The closeness of the measured value to the true value. nih.govnih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. nih.govnih.gov This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Selectivity/Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Ruggedness: The degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, different analysts, different instruments, etc. nih.gov

Regulatory bodies and scientific guidelines provide frameworks for the validation of bioanalytical methods, ensuring the quality and integrity of the research data. researchgate.net

Specificity, Linearity, Precision, and Accuracy Assessments

The validation of an analytical method provides a high degree of assurance that the method will consistently produce a result that meets predetermined specifications and quality attributes. For this compound, this involves a thorough evaluation of several key performance characteristics.

Specificity is the ability of the analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In the context of this compound analysis, specificity is often demonstrated by the separation of the analyte peak from other potential components in a chromatographic system. For instance, in a High-Performance Liquid Chromatography (HPLC) method, the retention time of this compound should be distinct from that of its starting materials, known impurities, and degradation products formed under stress conditions (e.g., acid, base, oxidation, heat, and light).

Precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is usually expressed as the relative standard deviation (RSD) of a series of measurements and is typically assessed at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision).

Accuracy of an analytical procedure expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found. Accuracy is often determined by a recovery study, where a known amount of the analyte is added to a placebo or a sample matrix, and the percentage of the analyte recovered is calculated.

While detailed, publicly available data tables for the validation of a specific analytical method for this compound are scarce, the following table illustrates the typical parameters and acceptance criteria for the validation of a chromatographic method for a pharmaceutical compound.

| Validation Parameter | Typical Acceptance Criteria |

| Specificity | The analyte peak is well-resolved from other peaks (impurities, degradants, etc.) with a resolution factor > 2. Peak purity should be confirmed by techniques like photodiode array (PDA) or mass spectrometry (MS). |

| Linearity | Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero. |

| Precision (RSD%) | Repeatability (Intra-day): RSD ≤ 2.0%. Intermediate Precision (Inter-day): RSD ≤ 2.0%. |

| Accuracy (% Recovery) | 98.0% - 102.0% of the known amount added. |

Sample Preparation and Derivatization Techniques

The choice of sample preparation and derivatization techniques is critical for the successful analysis of this compound, particularly when dealing with complex matrices or when high sensitivity is required.

Sample Preparation aims to isolate the analyte of interest from the sample matrix, concentrate it, and present it in a form that is compatible with the analytical instrument. For a solid form of this compound, this may involve simple dissolution in a suitable solvent, such as deionized water or a mobile phase component. For more complex matrices, such as biological fluids or pharmaceutical formulations, more elaborate sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.

Derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for analysis by a particular technique. For amino acids like this compound, which may lack a strong chromophore for UV detection or are not volatile enough for gas chromatography (GC), derivatization is often essential.

Common derivatization strategies for amino acids include:

Pre-column derivatization for HPLC: This involves reacting the amino acid with a derivatizing agent before it is introduced into the HPLC system. A well-established method for the related compound FBAL involves pre-column derivatization with o-phthalaldehyde (OPA) in the presence of a thiol (e.g., ethanethiol or β-mercaptoethanol). nih.govnih.gov This reaction forms a highly fluorescent isoindole derivative that can be detected with high sensitivity by a fluorescence detector.

Derivatization for GC: To increase the volatility and thermal stability of amino acids for GC analysis, a two-step derivatization is often employed. The carboxyl group is first esterified, followed by acylation of the amino group.

The selection of the appropriate sample preparation and derivatization technique depends on several factors, including the nature of the sample matrix, the concentration of the analyte, the analytical instrumentation available, and the specific requirements of the analysis in terms of sensitivity and selectivity.

Emerging Research Frontiers and Future Directions for 2 Fluoro Beta Alanine Hydrochloride

Development of Novel Fluorinated Biologically Active Molecules

The strategic incorporation of fluorine into biologically active molecules is a well-established method to enhance their pharmacological properties. researchgate.net The presence of fluorine can lead to improved metabolic stability and better mimicking of natural peptide-receptor interactions. researchgate.net 2-Fluoro-beta-alanine Hydrochloride serves as a valuable building block in this endeavor.

Synthetic studies on fluorinated β-amino acids have seen rapid expansion, with a significant focus on creating enantiomerically pure compounds. researchgate.netbenthamscience.com Researchers have primarily employed two strategies: the selective fluorination of existing β-amino acid frameworks and the use of small, pre-fluorinated molecules as starting materials. researchgate.netbenthamscience.com Fluorine-containing β-lactams are also common intermediates in the synthesis of these amino acids. researchgate.netbenthamscience.com

The resulting fluorinated β-amino acids have been incorporated into a variety of acyclic structures, featuring one or two fluorine atoms at the α-position, or with α- or β-fluoroalkyl groups. researchgate.netbenthamscience.com More recently, these fluorinated building blocks have been combined with non-fluorinated α- or β-amino acids to create novel peptidic molecules. benthamscience.com These hybrid molecules are then studied for their structure, resistance to breakdown by enzymes, and biological effects. benthamscience.com

Elucidation of Broader Biological Roles and Pathways

Initial research has identified 2-Fluoro-beta-alanine (FBAL) as a major metabolite of the chemotherapy drug 5-fluorouracil (B62378) (5-FU). nih.govnih.gov A key discovery was that FBAL is a substrate for the enzyme bile acid CoA:amino acid:N-acyltransferase in the human liver. nih.gov This enzyme is normally responsible for conjugating bile acids with glycine (B1666218) or taurine (B1682933). nih.gov The identification of FBAL-bile acid conjugates pointed to FBAL's interaction with this pathway. nih.gov

Kinetic studies have revealed that the enzyme's affinity for FBAL is comparable to that of taurine and greater than that of glycine. nih.gov This high affinity explains the formation of FBAL-bile acid conjugates in patients undergoing 5-FU treatment. nih.gov Further research has shown that taurine and glycine can competitively inhibit the formation of FBAL-cholate, suggesting that a single enzyme is responsible for the conjugation of all three molecules with bile acids. nih.gov

The catabolism of 5-FU to FBAL is a three-step process, with the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD) catalyzing the rate-limiting step. nih.gov This metabolic pathway is significant as it reduces the efficacy of 5-FU. nih.gov

Advanced Modeling of Pharmacokinetic and Toxicological Profiles

Understanding the pharmacokinetic and toxicological profiles of 2-Fluoro-beta-alanine is crucial, particularly due to its role as a major catabolite of 5-fluorouracil. elsevierpure.com Studies in rats have been instrumental in modeling its behavior in the body.

Following intravenous administration of radiolabeled FBAL in rats, its disappearance from plasma was found to follow a three-phase pattern, with half-lives of 0.26, 12.1, and 8426 minutes. elsevierpure.com This indicates a prolonged elimination compared to the parent drug, 5-FU. elsevierpure.com

Tissue distribution analysis revealed that the highest concentrations of radioactivity in the initial 30 minutes were in the kidneys, liver, spleen, lungs, and heart. elsevierpure.com Over longer periods, radioactivity was retained in the enterohepatic circulation, central nervous system, heart, and skeletal muscle. elsevierpure.com A significant finding was the rapid excretion of FBAL-bile acid conjugates in bile, with concentrations being 10- to 100-fold higher than in plasma. elsevierpure.com This distribution and accumulation of FBAL and its metabolites are considered important factors in understanding the potential sites and patterns of 5-FU toxicities, including neurotoxicity and cardiotoxicity. elsevierpure.com

Innovative Analytical Strategies for Enhanced Detection and Characterization

The development of precise and efficient analytical methods is essential for studying 2-Fluoro-beta-alanine. An isocratic, reverse-phase high-performance liquid chromatography (HPLC) method has been developed and validated to detect and quantify FBAL. nih.gov This method is particularly useful for studying the in vitro activity of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in 5-FU catabolism. nih.gov

A key feature of this HPLC method is the pre-column derivatization of FBAL with o-phthalaldehyde (B127526) in the presence of a sulfur donor, such as ethanethiol (B150549) or beta-mercaptoethanol. nih.gov This derivatization allows for the detection and quantification of FBAL without the need for multiple columns or radiolabeled substrates. nih.gov The method has demonstrated linearity over a concentration range of 10-200 µg/ml and has been successfully applied to measure DPD activity in cultured cells. nih.gov

The sensitivity of 19F NMR spectroscopy, coupled with large 19F–1H coupling constants, makes fluorine incorporation a powerful tool for investigating biological processes. psu.edu

Therapeutic Targeting of 2-Fluoro-beta-alanine Metabolism or Transport

The transport of 2-Fluoro-beta-alanine (referred to as FβAL in some studies) into liver cells is a critical aspect of its biological activity. Research has shown that the concentrative transport of both β-alanine and FβAL in rat hepatocytes is mediated by the GABA transporter GAT-2. nih.gov

This transport is sodium (Na+)-dependent, with studies indicating that at least two sodium ions are co-transported with β-alanine. nih.gov The process is also dependent on the presence of chloride (Cl-) ions. nih.gov The transport of β-alanine can be competitively inhibited by GABA, hypotaurine, β-aminoisobutyric acid, and FβAL, highlighting the shared transport mechanism. nih.gov

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H/¹³C NMR to confirm fluorine substitution (e.g., δ ~4.5–5.5 ppm for β-fluorine coupling in alanine derivatives) .

- FT-IR : Identify amine hydrochloride stretches (~2500–2800 cm⁻¹ for N–H⁺) and carboxylate bands (~1600 cm⁻¹) .

- HPLC : Use a C18 column (e.g., Kromasil) with 0.03 M phosphate buffer/methanol (70:30) at 1 mL/min, detecting at 207 nm for optimal resolution .

How does the fluorination position in beta-alanine derivatives influence their biochemical interactions, and what experimental models are suitable for studying this?

Advanced Research Question

Fluorination at the β-position enhances metabolic stability and alters enzyme binding. Key studies include:

- Enzyme Inhibition Assays : Compare IC₅₀ values of fluorinated vs. non-fluorinated analogs using purified enzymes (e.g., alanine racemase) .

- Cellular Uptake Studies : Radiolabeled (³H/¹⁴C) derivatives in cell lines (e.g., HEK293) to assess transport kinetics .

- Molecular Dynamics Simulations : Model fluorine’s electronegativity effects on hydrogen bonding with active sites .

What are the key considerations for ensuring sample stability of this compound in aqueous solutions under varying pH conditions?

Advanced Research Question

- pH Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) at pH 2–9. Monitor via HPLC for degradation products (e.g., defluorinated alanine) .

- Storage Recommendations :

- Solid State : Store at -20°C in desiccated, light-protected vials .

- Solutions : Prepare fresh stock in deionized water (pH 4–6); avoid freeze-thaw cycles .

How can conflicting data from different analytical techniques (e.g., NMR vs. HPLC) be reconciled when determining the structure of this compound?

Advanced Research Question

- Cross-Validation : Combine ¹⁹F NMR (to confirm fluorine position) with high-resolution mass spectrometry (HRMS) for molecular formula verification .

- Spiking Experiments : Add a pure reference standard to the sample and observe peak alignment in HPLC .

- X-ray Crystallography : Resolve structural ambiguities by determining single-crystal structures .

What are the critical parameters for designing a reproducible synthesis protocol for this compound on a laboratory scale?

Basic Research Question

-

Reaction Conditions :

Parameter Optimal Range Temperature 0–25°C (to minimize side reactions) Solvent Anhydrous THF or DMF Reaction Time 12–24 hours -

Workup : Neutralize excess HCl with NaHCO₃, followed by rotary evaporation .

What mechanistic studies are recommended to elucidate the metabolic pathways of this compound in cellular models?

Advanced Research Question

- Isotopic Tracing : Use ¹³C-labeled compound to track incorporation into TCA cycle intermediates via LC-MS .

- Enzyme Profiling : Incubate with liver microsomes to identify cytochrome P450-mediated oxidation .

- Knockout Models : Use CRISPR-edited cell lines lacking beta-alanine transporters (e.g., SLC6A10) to assess uptake specificity .

What safety protocols are essential when handling this compound, particularly regarding inhalation and dermal exposure risks?

Featured Recommendations

| Most viewed | ||